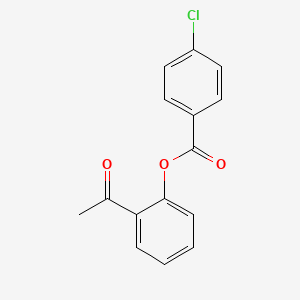

2-acetylphenyl 4-chlorobenzoate

Description

2-Acetylphenyl 4-chlorobenzoate is an ester derivative synthesized from 2-acetylphenol and 4-chlorobenzoyl chloride. Such compounds are often studied for their synthetic efficiency, spectroscopic properties, and biological relevance. For instance, coumarin-based 4-chlorobenzoate esters demonstrate high yields and clean reaction profiles , while other derivatives exhibit enzymatic interactions or applications in organic synthesis .

Properties

IUPAC Name |

(2-acetylphenyl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)13-4-2-3-5-14(13)19-15(18)11-6-8-12(16)9-7-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEETUTROZVJPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetylphenyl 4-chlorobenzoate involves a multi-step process. The initial step is the esterification of hydroxyacetophenone with benzoyl chloride in the presence of potassium hydroxide. This reaction forms this compound . The reaction conditions typically involve stirring the reactants for a specified period, followed by cooling and recrystallization to purify the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of esterification and purification apply. Industrial production would likely involve large-scale reactors, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the carbonyl group to an alcohol.

Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Acetylphenyl 4-chlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-acetylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Spectroscopic Signatures of 4-Chlorobenzoate Esters

Table 3: Functional Comparison of 4-Chlorobenzoate Derivatives

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-acetylphenyl 4-chlorobenzoate?

The synthesis of this compound involves esterification between 4-chlorobenzoic acid derivatives and 2-acetylphenol. Key steps include:

- Activation of the carboxylic acid : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or dimethylformamide) enhance reaction efficiency.

- Temperature control : Reactions are typically conducted at room temperature or mild heating (40–60°C) to avoid decomposition of sensitive functional groups.

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) yields high-purity product .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Characterization requires a combination of analytical techniques:

- NMR spectroscopy : H and C NMR confirm ester linkage formation (e.g., carbonyl resonance at ~168–170 ppm for the benzoate group).

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 289.04 for CHClO).

- Infrared spectroscopy : Stretching frequencies for ester C=O (~1720 cm) and aryl-Cl bonds (~750 cm) are critical markers .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Hydrolysis sensitivity : The ester bond is prone to hydrolysis under acidic/basic conditions. Storage in anhydrous solvents (e.g., THF or DCM) with molecular sieves is recommended.

- Light sensitivity : Protect from UV exposure to prevent photodegradation of the acetyl and chlorobenzoate moieties.

- Temperature limits : Long-term storage at –20°C minimizes thermal decomposition .

Advanced Research Questions

Q. How does this compound interact with enzymatic systems like 4-chlorobenzoate dehalogenase (EC 3.8.1.6)?

- Substrate specificity : The 4-chlorobenzoate moiety may act as a competitive inhibitor or substrate analogue for dehalogenases, which catalyze hydrolytic dechlorination.

- Mechanistic insights : Enzymatic assays under varying pH (6.5–8.0) and temperature (25–37°C) reveal activity dependence on divalent cations (e.g., Mg) and cofactors (e.g., CoA derivatives).

- Kinetic analysis : Use stopped-flow spectroscopy or HPLC to monitor chloride release, confirming enzymatic turnover .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

- Discrepancies in NMR shifts : Variations in C chemical shifts (e.g., acetyl carbonyl at 200–205 ppm vs. 195–200 ppm) may arise from solvent polarity or concentration effects.

- Resolution strategies : Cross-validate data with computational tools (e.g., ACD/Labs or ChemDraw simulations) and standardized solvent systems (e.g., CDCl with TMS) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., cyclooxygenase-2 or cytochrome P450 enzymes).

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing Cl vs. acetyl groups) with biological activity (e.g., anti-inflammatory or antimicrobial potency).

- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, solubility) using SwissADME or ADMETLab .

Key Methodological Recommendations

- Synthetic optimization : Employ Schlenk techniques to exclude moisture in air-sensitive reactions.

- Data validation : Use triplicate runs for spectroscopic and enzymatic assays to ensure reproducibility.

- Safety protocols : Handle chlorinated intermediates in fume hoods with PPE (nitrile gloves, lab coat) due to potential irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.